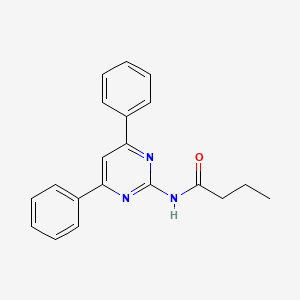

N-(4,6-diphenylpyrimidin-2-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXLAZUQYPCBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464548 | |

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820961-65-7 | |

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(4,6-diphenylpyrimidin-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway and comprehensive characterization methods for the novel compound, N-(4,6-diphenylpyrimidin-2-yl)butanamide. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This document provides detailed experimental protocols for a two-step synthesis, predicted analytical data for the target compound, and visual representations of the synthetic workflow and reaction mechanisms to aid in its practical implementation in a laboratory setting.

Introduction

Derivatives of 4,6-diphenylpyrimidine are known to exhibit a range of biological activities, including potential as anticancer agents and as ligands for benzodiazepine receptors.[1] The introduction of an amide functionality at the 2-position of the pyrimidine ring, as in this compound, can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a feasible synthetic route to this target molecule, starting from commercially available precursors. The synthesis involves the initial formation of a 2-amino-4,6-diphenylpyrimidine intermediate, followed by N-acylation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the condensation of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine nitrate in the presence of a base to form the key intermediate, 2-amino-4,6-diphenylpyrimidine. The second step is the acylation of this aminopyrimidine with butanoyl chloride in the presence of a non-nucleophilic base to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

Materials:

-

1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Guanidine nitrate

-

Sodium methoxide

-

Anhydrous methanol

-

10% Hydrochloric acid

-

Distilled water

-

Ethanol

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

To a round-bottom flask containing guanidine nitrate, add the sodium methoxide solution and stir for 15 minutes at room temperature.[2]

-

Slowly add a solution of 1,3-diphenylprop-2-en-1-one in methanol to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add cold distilled water.

-

Neutralize the mixture with 10% hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.[2]

-

Filter the precipitate, wash thoroughly with distilled water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 2-amino-4,6-diphenylpyrimidine.

Step 2: Synthesis of this compound

Materials:

-

2-Amino-4,6-diphenylpyrimidine

-

Butanoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 2-amino-4,6-diphenylpyrimidine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine or triethylamine (as a base) to the solution.

-

Slowly add butanoyl chloride dropwise to the stirred solution.[4] The reaction may be exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Caption: Mechanism of N-acylation of 2-aminopyrimidine.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds.

| Analytical Technique | Parameter | Predicted Value |

| 1H NMR (CDCl3, 400 MHz) | Chemical Shift (δ, ppm) | ~8.40 (d, 4H, Ar-H), ~7.50 (m, 6H, Ar-H), ~7.30 (s, 1H, pyrimidine-H), ~2.40 (t, 2H, -CH2-CO-), ~1.75 (sext, 2H, -CH2-CH2-CO-), ~1.00 (t, 3H, -CH3) |

| 13C NMR (CDCl3, 100 MHz) | Chemical Shift (δ, ppm) | ~172 (C=O), ~164 (pyrimidine C4, C6), ~158 (pyrimidine C2), ~137 (Ar C-ipso), ~130 (Ar C-para), ~129 (Ar C-ortho), ~128 (Ar C-meta), ~108 (pyrimidine C5), ~39 (-CH2-CO-), ~19 (-CH2-CH2-CO-), ~14 (-CH3) |

| FT-IR (KBr, cm-1) | Wavenumber (ν) | ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide I), ~1600, 1580, 1490 (C=C and C=N stretch), ~1540 (N-H bend, amide II) |

| Mass Spectrometry (ESI-MS) | m/z | [M+H]+: 316.16 |

| Elemental Analysis | % Composition | C: 76.17%, H: 6.07%, N: 13.32%, O: 4.44% (Calculated for C20H19N3O) |

Discussion of Characterization

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the proton at the 5-position of the pyrimidine ring, and signals corresponding to the butyl chain of the butanamide group (a triplet for the methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl).

-

13C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the downfield signal of the amide carbonyl carbon, signals for the carbons of the pyrimidine and phenyl rings, and the aliphatic carbons of the butanamide moiety.

-

FT-IR Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the amide, a strong carbonyl (C=O) absorption, and various C-H, C=C, and C=N stretching and bending vibrations corresponding to the aromatic and heterocyclic rings.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak ([M+H]+) at m/z 316.16, confirming the molecular weight of the compound.

-

Elemental Analysis: The calculated elemental composition should closely match the experimentally determined values, further confirming the purity and identity of the synthesized compound.

Potential Applications

Given the known biological activities of related 4,6-diarylpyrimidine derivatives, this compound could be a candidate for screening in various biological assays. Potential areas of interest include its evaluation as an anticancer agent, an anti-inflammatory agent, or for its activity on the central nervous system.[5] Further research and biological testing are required to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations and is expected to be a high-yielding route to the target compound. The predicted analytical data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. This guide aims to facilitate further research into the chemical and biological properties of this novel pyrimidine derivative.

References

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Methods for 4,6-Diphenylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores recent advancements in the synthesis of 4,6-diphenylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The document provides a detailed overview of three prominent and innovative synthetic methodologies: the classical condensation of chalcones with guanidine, a zinc oxide-catalyzed one-pot multicomponent reaction, and a sustainable iridium-catalyzed multicomponent approach.

This guide is designed to be a practical resource, offering detailed experimental protocols, comprehensive quantitative data, and visual representations of reaction workflows and associated biological signaling pathways. The information presented herein is intended to facilitate the replication and further development of these synthetic strategies in a research and drug discovery setting.

Classical Synthesis: Condensation of Chalcones and Guanidine

The reaction of chalcones with guanidine hydrochloride remains a fundamental and widely used method for the synthesis of 2-amino-4,6-diarylpyrimidines. This approach involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a guanidine salt, typically in the presence of a base.

Experimental Protocol

A general procedure for the synthesis of 4,6-diphenylpyrimidine-2-amine involves the reaction of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine hydrochloride.

Materials:

-

Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

-

Guanidine Hydrochloride

-

Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Equimolar amounts of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are dissolved in dimethylformamide (DMF).

-

The reaction mixture is refluxed for 4-7 hours at a temperature of 50-60°C.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from methanol to yield the pure 4,6-diarylpyrimidin-2-amine derivative.[1][2]

Quantitative Data

The yields of 4,6-diarylpyrimidin-2-amines synthesized via this method vary depending on the substituents on the phenyl rings of the chalcone precursor.

| Chalcone Precursor | Product | Yield (%) | Reference |

| 1,3-diphenylprop-2-en-1-one | 4,6-diphenylpyrimidin-2-amine | 52.6 | [2] |

| 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | 67 | [2] |

| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | - | - |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine | - | - |

Note: Yields for some derivatives were not explicitly stated in the reviewed literature.

Reaction Workflow

Caption: Workflow for the classical synthesis of 4,6-diphenylpyrimidine derivatives.

ZnO-Catalyzed One-Pot Multicomponent Synthesis

A more recent and efficient approach involves a one-pot, three-component reaction catalyzed by zinc oxide (ZnO). This method offers several advantages, including the use of a heterogeneous catalyst, good to excellent yields, and operational simplicity.

Experimental Protocol

This protocol describes the synthesis of 2-substituted-4,6-diarylpyrimidines from chalcones, S-benzylthiouronium chloride (SBT), and a heterocyclic secondary amine.

Materials:

-

Substituted Chalcone

-

S-benzylthiouronium chloride (SBT)

-

Heterocyclic secondary amine (e.g., Morpholine, Pyrrolidine, Piperidine)

-

Zinc Oxide (ZnO) powder

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the substituted chalcone (0.002 mol), SBT (0.0022 mol), the heterocyclic secondary amine (0.0024 mol), and ZnO (15 mol%) in DMF (10 mL) is placed in a round-bottomed flask.

-

The reaction mixture is heated to 100°C with vigorous stirring for 6 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the catalyst is separated by filtration.

-

The filtrate is then worked up to isolate the 2-substituted-4,6-diarylpyrimidine product.[3]

Quantitative Data

This method has been shown to be effective for a variety of substituted chalcones and heterocyclic secondary amines, providing good to excellent yields.

| Chalcone Substituent (R) | Amine | Product | Yield (%) | Reference |

| H | Morpholine | 2-(Morpholin-4-yl)-4,6-diphenylpyrimidine | 86 | [3] |

| 4-Cl | Morpholine | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine | 89 | [3] |

| 4-OCH₃ | Morpholine | 4-(4-Methoxyphenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine | 91 | [3] |

| H | Pyrrolidine | 4,6-Diphenyl-2-(pyrrolidin-1-yl)pyrimidine | 88 | [3] |

| 4-Cl | Pyrrolidine | 4-(4-Chlorophenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine | 90 | [3] |

| 4-OCH₃ | Pyrrolidine | 4-(4-Methoxyphenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine | 92 | [3] |

| H | Piperidine | 4,6-Diphenyl-2-(piperidin-1-yl)pyrimidine | 85 | [3] |

| 4-Cl | Piperidine | 4-(4-Chlorophenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine | 88 | [3] |

| 4-OCH₃ | Piperidine | 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine | 90 | [3] |

Reaction Workflow

Caption: Workflow for the ZnO-catalyzed one-pot synthesis of 2-substituted-4,6-diarylpyrimidines.

Iridium-Catalyzed Sustainable Multicomponent Synthesis

A highly efficient and sustainable method for the synthesis of pyrimidines involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This regioselective process proceeds through a sequence of condensation and dehydrogenation steps.

Experimental Protocol

The following is a general procedure for the iridium-catalyzed synthesis of pyrimidines.

Materials:

-

Amidine hydrochloride

-

Primary and/or secondary alcohols

-

[Ir(cod)Cl]₂ (catalyst precursor)

-

PN₅P pincer ligand

-

KOtBu (base)

-

Toluene (solvent)

Procedure:

-

In a glovebox, a Schlenk tube is charged with the amidine hydrochloride, [Ir(cod)Cl]₂, the PN₅P pincer ligand, and KOtBu.

-

The respective alcohols and toluene are added.

-

The Schlenk tube is sealed and the reaction mixture is stirred at a specified temperature (e.g., 110°C) for a defined period (e.g., 20 hours).

-

After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired pyrimidine derivative.[4][5]

Quantitative Data

This sustainable method has been demonstrated to produce a wide array of substituted pyrimidines with high yields.

| Amidine | Alcohol 1 | Alcohol 2 | Product | Yield (%) | Reference |

| Benzamidine HCl | Ethanol | 1-Phenylethanol | 4-Methyl-2,6-diphenylpyrimidine | 93 | [4][5] |

| Acetamidine HCl | 1-Propanol | 1-Butanol | 4-Ethyl-2-methyl-6-propylpyrimidine | 85 | [4][5] |

| Benzamidine HCl | Benzyl alcohol | Benzyl alcohol | 2,4,6-Triphenylpyrimidine | 89 | [4][5] |

| 4-Methoxybenzamidine HCl | Ethanol | 1-(4-Methoxyphenyl)ethanol | 4-Methyl-2,6-bis(4-methoxyphenyl)pyrimidine | 91 | [4][5] |

Reaction Workflow

References

- 1. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 2. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Biological Activity of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its Analogs

DISCLAIMER: As of November 2025, specific data regarding the biological activity, experimental protocols, and signaling pathways for N-(4,6-diphenylpyrimidin-2-yl)butanamide is not available in the public scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related 4,6-diphenylpyrimidine derivatives to offer insights into the potential properties of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, antimicrobial agents, and modulators of the central nervous system. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This document summarizes the known biological activities of N-substituted 4,6-diphenylpyrimidine analogs to provide a predictive framework for the potential therapeutic applications of this compound.

Synthesis of this compound

While a specific synthesis for this compound has not been reported, a general synthetic route can be proposed based on established chemical methodologies for similar compounds. The synthesis would likely involve the acylation of 2-amino-4,6-diphenylpyrimidine with butanoyl chloride or butyric anhydride.

Caption: General synthetic scheme for this compound.

Potential Biological Activities of this compound Based on Analogs

Anticancer Activity

Numerous derivatives of 4,6-diphenylpyrimidine have demonstrated potent anticancer properties. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer progression.

Signaling Pathway Example: Kinase Inhibition

One of the most common mechanisms of action for pyrimidine-based anticancer agents is the inhibition of protein kinases. For instance, various 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit Aurora kinases, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Caption: Hypothetical kinase inhibition pathway.

Antimicrobial Activity

Derivatives of N-(pyrimidin-2-yl)amides have been investigated for their antimicrobial properties. These compounds can act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, disrupting cell-to-cell communication and biofilm formation, which are crucial for bacterial virulence and resistance.

Other Potential Activities

-

Benzodiazepine Receptor Agonism: Some 4,6-diphenylpyrimidin-2-ol derivatives have shown affinity for the benzodiazepine receptor, suggesting potential applications as sedatives, hypnotics, anticonvulsants, and anxiolytics.

-

Herbicidal Activity: Certain N-(4,6-disubstituted pyrimidin-2-yl) derivatives have been synthesized and evaluated for their herbicidal properties.

Experimental Protocols for Evaluating Biological Activity

While specific protocols for this compound are not available, the following are general experimental methodologies commonly used to assess the biological activities of related compounds.

Workflow for In Vitro Anticancer Evaluation

Caption: General workflow for in vitro anticancer drug screening.

Table 1: Representative Biological Activities of 4,6-Diphenylpyrimidine Analogs

| Compound Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data Example (for analogs) |

| 4,6-Diarylpyrimidin-2-amine derivatives | Anticancer | Aurora Kinase A (AURKA) inhibition | IC50 values in the low micromolar to nanomolar range |

| N-(Pyrimidin-2-yl)alkyl/arylamides | Anti-Quorum Sensing | Inhibition of QS signaling pathway | Inhibition zones in mm; Binding affinities in kcal/mol |

| 4,6-Diphenylpyrimidin-2-ol derivatives | Benzodiazepine Agonist | Central Benzodiazepine Receptor (CBR) | IC50 values in the nanomolar range |

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Kinase Inhibition Assay

-

Objective: To measure the ability of a compound to inhibit the activity of a specific kinase.

-

Protocol (General Example):

-

A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and ATP in a suitable buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assays using [γ-³²P]ATP.

-

Antibody-based methods (e.g., ELISA) using a phospho-specific antibody.

-

Luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

3. Anti-Quorum Sensing Assay (Chromobacterium violaceum Model)

-

Objective: To screen for compounds that inhibit quorum sensing.

-

Protocol:

-

A culture of Chromobacterium violaceum (a bacterium that produces a purple pigment called violacein in response to quorum sensing) is grown.

-

A lawn of the bacteria is spread on an agar plate.

-

Sterile paper discs impregnated with the test compound at different concentrations are placed on the agar surface.

-

The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Inhibition of quorum sensing is observed as a colorless zone of bacterial growth around the disc, indicating the inhibition of violacein production. The diameter of this zone is measured.

-

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on related 4,6-diphenylpyrimidine derivatives provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound warrants investigation for its potential anticancer and antimicrobial properties. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound and other novel derivatives of this versatile scaffold. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific therapeutic potential of this compound.

Potential Therapeutic Targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide and Related Pyrimidine Scaffolds: A Technical Guide

Disclaimer: As of this writing, a thorough review of published scientific literature reveals no specific studies detailing the biological activity or therapeutic targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide. However, the core structure, a 2-amido-4,6-diphenylpyrimidine, belongs to a class of compounds known as aminopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide array of biological targets, leading to their investigation in numerous therapeutic areas.[2][3] This guide, therefore, will focus on the potential therapeutic targets of this structural class, drawing on data from closely related 2-amino-4,6-diarylpyrimidine derivatives.

Overview of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and is present in many FDA-approved drugs.[2] Its unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile scaffold for drug design.[2] Derivatives of 2-aminopyrimidine, in particular, have been extensively explored as inhibitors of various enzymes and as modulators of receptor activity.[3]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar compounds, this compound could potentially target a range of proteins implicated in various diseases.

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, primarily through the inhibition of protein kinases.[1][4]

-

Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The aminopyrimidine core can act as a bioisostere of the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[1]

-

Anaplastic Lymphoma Kinase (ALK): 2-Arylaminopyrimidine derivatives have been designed as Type-I½ ALK inhibitors, aiming to overcome resistance mutations like L1196M.[5]

-

Janus Kinase 2 (JAK2): N-(pyrimidin-2-yl) amine derivatives have been identified as selective JAK2 inhibitors, showing potential for treating myeloproliferative neoplasms.[6] Downstream effects include the reduced phosphorylation of STAT proteins.

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs (like CDK9) and HDACs have been developed from 2-aminopyrimidine scaffolds, offering a synergistic approach to cancer treatment.[7]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Pyrimidine rings coupled with a sulfonamide core have been explored as dual inhibitors of EGFR and HER2 for breast cancer.[2]

-

-

Microtubule Polymerization Inhibition: Some pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a validated mechanism for anticancer drugs.[8]

The JAK/STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Inhibition of JAK2 by pyrimidine derivatives can block this pathway.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing 1,3,8-triazaspiro[4,5]decan-4-one or piperidine-3-carboxamide moiety as novel Type-I1/2 ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids—cytosine, thymine, and uracil. This essential role in genetic processes has made the pyrimidine scaffold a cornerstone in medicinal chemistry for the development of a wide array of therapeutic agents.[1] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides a detailed exploration of the mechanisms of action of pyrimidine-based compounds, with a focus on their application in oncology. We will delve into specific examples, summarize quantitative data, provide detailed experimental protocols, and visualize key signaling pathways.

I. Mechanisms of Action in Oncology

Pyrimidine-based anticancer agents exert their effects through diverse and targeted mechanisms. These can be broadly categorized into antimetabolites that interfere with nucleic acid synthesis and kinase inhibitors that modulate cell signaling pathways.[4][5]

A. Antimetabolites: Disrupting DNA and RNA Synthesis

Pyrimidine analogues mimic the structure of natural pyrimidines, allowing them to be taken up by cells and integrated into metabolic pathways.[6] Once inside the cell, they are converted to their active nucleotide forms, which then interfere with the synthesis and function of DNA and RNA, ultimately leading to cell death.[7]

1. Fluoropyrimidines (e.g., 5-Fluorouracil)

-

Mechanism: 5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite. Inside the cell, 5-FU is converted to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (TTP), which in turn disrupts DNA replication and repair, causing DNA damage.[7] Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with RNA processing and function.

-

Signaling Pathway:

Mechanism of 5-Fluorouracil.

2. Cytidine Analogues (e.g., Gemcitabine, Cytarabine)

-

Mechanism: Gemcitabine and Cytarabine are analogues of deoxycytidine. After being phosphorylated to their active di- and triphosphate forms, they are incorporated into DNA. This incorporation leads to the termination of DNA chain elongation and the inhibition of enzymes involved in DNA synthesis and repair, such as DNA polymerase.[4] The incorporation of these analogues into the DNA strand is difficult for the cell to repair, leading to lasting inhibition of DNA synthesis and ultimately, apoptosis.[7]

B. Kinase Inhibitors: Targeting Cell Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[9]

1. Aurora Kinase Inhibitors

-

Mechanism: Aurora kinases (A, B, and C) are essential for mitotic progression. Overexpression of these kinases is common in various cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function.[9] Some inhibitors are designed to bind to the "DFG-out" conformation of the kinase, an inactive state, which can lead to greater selectivity.[10] Inhibition of Aurora kinases leads to defects in mitosis and ultimately, cell death.

-

Signaling Pathway:

Mechanism of Aurora Kinase Inhibition.

2. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

-

Mechanism: EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Mutations and overexpression of EGFR are common in several cancers. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[2]

II. Quantitative Data Summary

The efficacy of pyrimidine-based compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Cell Line | Reference |

| Aurora Kinase Inhibitor | AURKA | Tozasertib (VX-680) | 0.6 | - | [9] |

| Aurora Kinase Inhibitor | AURKB | Tozasertib (VX-680) | 0.9 | - | [9] |

| Aurora Kinase Inhibitor | AURKA | Danusertib (PHA-739358) | 13 | - | [9] |

| Polo-like Kinase Inhibitor | PLK1 | BI 2536 | 0.83 | - | [9] |

| EGFR Inhibitor | EGFR | Compound 131 | 800 | A549 (Lung) | [11] |

| EGFR Inhibitor | EGFR | Compound 131 | 110 | HepG2 (Liver) | [11] |

| BCR-ABL Inhibitor | p210Bcr-Abl | PD180970 | 170 | K562 (Leukemia) | [12] |

III. Experimental Protocols

Elucidating the mechanism of action of pyrimidine-based compounds involves a variety of in vitro and cell-based assays.

A. Kinase Inhibition Assay (Example: HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.

-

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.

-

Protocol:

-

Prepare a reaction buffer containing the kinase, the substrate, and ATP.

-

Add the pyrimidine-based compound at various concentrations to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled substrate).

-

Incubate to allow for antibody binding.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

-

Workflow:

HTRF Kinase Assay Workflow.

B. Cell Proliferation Assay (Example: SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, and thus is a measure of cell proliferation and cytotoxicity.[13]

-

Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the pyrimidine-based compound for a specified period (e.g., 48-72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates to remove the TCA.

-

Stain the cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

C. Apoptosis Assay (Example: Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[14]

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

-

Protocol:

-

Treat cells with the pyrimidine-based compound.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

IV. Conclusion

Pyrimidine-based compounds represent a versatile and highly successful scaffold in drug discovery. Their mechanisms of action are diverse, ranging from the disruption of fundamental cellular processes like DNA and RNA synthesis to the targeted inhibition of key signaling pathways involved in cancer progression. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of novel and more effective pyrimidine-based therapeutics. The ongoing research in this field continues to uncover new targets and innovative molecular designs, promising a bright future for this important class of compounds in the fight against cancer and other diseases.

References

- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. Research Portal [scholarscommons.fgcu.edu]

- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: N-acyl-4,6-diphenylpyrimidin-2-amine derivatives. These molecules have emerged as potent agents in oncology research, demonstrating significant activity against key cellular targets. This document details the synthetic methodologies, summarizes their biological activities with quantitative data, and elucidates the signaling pathways through which they exert their effects.

Synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives

The synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives is typically achieved through a multi-step process. The core structure, 4,6-diphenylpyrimidin-2-amine, is first synthesized, followed by N-acylation.

Synthesis of the 4,6-diphenylpyrimidin-2-amine Core

The foundational 4,6-diphenylpyrimidin-2-amine scaffold is commonly synthesized via the condensation of a chalcone with guanidine.

Experimental Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a solution of an appropriately substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an excess of a 50% aqueous potassium hydroxide solution is added.

-

The reaction mixture is stirred vigorously at room temperature for approximately 20 hours.

-

Upon completion, the mixture is poured into a 6 N solution of hydrochloric acid in an ice bath, leading to the precipitation of the chalcone.

-

The resulting solid is filtered, washed with cold ethanol, and dried. This intermediate is often used in the subsequent step without further purification.[1]

-

-

Pyrimidin-2-amine Ring Formation:

-

The synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) are dissolved in dimethylformamide (DMF).

-

Potassium carbonate (3 equivalents) is added to the solution.

-

The reaction mixture is refluxed for 2 hours and then cooled to room temperature.

-

The mixture is poured into a 3 N HCl solution in an ice bath to precipitate the 4,6-diphenylpyrimidin-2-amine product.

-

If necessary, the product can be purified by recrystallization from ethanol.[1]

-

N-acylation of the 4,6-diphenylpyrimidin-2-amine Core

The final step involves the acylation of the 2-amino group of the pyrimidine ring. This can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, in the presence of a suitable base.

Experimental Protocol (General):

-

The 4,6-diphenylpyrimidin-2-amine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

A base, for instance, triethylamine or pyridine (1.1 to 1.5 equivalents), is added to the solution.

-

The desired acyl chloride or acid anhydride (1.1 equivalents) is added dropwise to the reaction mixture, typically at 0°C.

-

The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the final N-acyl-4,6-diphenylpyrimidin-2-amine derivative.

Biological Activity and Data Presentation

N-acyl-4,6-diphenylpyrimidin-2-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation.

Inhibition of Aurora Kinase A

Several 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis. Inhibition of AURKA can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.

Table 1: In Vitro Cytotoxicity of 4,6-diphenylpyrimidin-2-amine Derivatives against HCT116 Human Colon Cancer Cells

| Derivative | R1 | R2 | IC50 (µM) |

| 1 | H | H | > 50 |

| 12 | 2-OH | 2,4-(OCH3)2 | 10.2 |

| 13 | 2-OH | 4-Cl | 15.8 |

| 14 | 2-OH | 4-F | 18.2 |

| 15 | 2-OH | 4-OCH3 | 20.5 |

Data extracted from a study on 4,6-diphenylpyrimidin-2-amine derivatives as Aurora kinase A inhibitors. The IC50 values represent the concentration required to inhibit the growth of HCT116 cells by 50%.[1]

Inhibition of c-Met Kinase

The HGF/c-Met signaling pathway is frequently overexpressed in various cancers and plays a crucial role in tumor growth and metastasis. Certain N-phenylpyrimidin-2-amine derivatives have shown potent inhibitory activity against c-Met kinase.

Table 2: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of selected N-phenylpyrimidin-2-amine Derivatives

| Compound | c-Met IC50 (nM) | PC-3 (Prostate) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Caki-1 (Kidney) IC50 (µM) |

| 15b | 42.3 | 0.53 | 0.61 | 0.58 | 0.65 | 0.55 |

| 15d | 35.8 | 0.62 | 0.73 | 0.69 | 0.78 | 0.65 |

| 15f | 28.9 | 0.58 | 0.65 | 0.61 | 0.72 | 0.59 |

| 15i | 25.1 | 0.55 | 0.61 | 0.57 | 0.68 | 0.56 |

| 15o | 20.5 | 0.54 | 0.59 | 0.55 | 0.63 | 0.53 |

| 15r | 18.2 | 0.53 | 0.58 | 0.54 | 0.61 | 0.52 |

| 20 | 16.5 | 0.52 | 0.57 | 0.53 | 0.60 | 0.51 |

| 34a | 15.0 | 0.53 | 0.58 | 0.54 | 0.62 | 0.52 |

| 34b | 17.8 | 0.54 | 0.59 | 0.55 | 0.64 | 0.53 |

Data extracted from a study on N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.[2][3]

Signaling Pathways and Mechanisms of Action

The anticancer effects of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives are mediated through their interaction with specific signaling pathways that are critical for cancer cell survival and proliferation.

Aurora Kinase A Signaling Pathway Inhibition

Caption: Inhibition of Aurora Kinase A by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives disrupts mitosis.

HGF/c-Met Signaling Pathway Inhibition

Caption: N-phenylpyrimidin-2-amine derivatives block HGF/c-Met signaling, inhibiting cancer cell proliferation and survival.

Induction of Caspase-Mediated Apoptosis

The inhibition of critical survival pathways by these derivatives ultimately leads to the activation of the apoptotic cascade.

Caption: Apoptotic pathway induced by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives.

Key Experimental Protocols in Biological Evaluation

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with the test compounds.

Protocol:

-

HCT116 cells are seeded in 6-well plates at a density of 500 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the N-acyl-4,6-diphenylpyrimidin-2-amine derivatives for 24 hours.

-

The treatment medium is removed, and the cells are washed with PBS and then incubated in fresh drug-free medium for 10-14 days to allow for colony formation.

-

Colonies are fixed with a mixture of methanol and acetic acid (3:1) and stained with 0.5% crystal violet.

-

Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

-

HCT116 cells are treated with the test compounds for 24 hours.

-

The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

-

The cells are then stained with propidium iodide (50 µg/mL).

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Immunoblot Analysis for Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.

Protocol:

-

HCT116 cells are treated with the compounds for the indicated times.

-

Total cell lysates are prepared using a suitable lysis buffer.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-7, and cleaved PARP.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system. The presence of cleaved forms of these proteins is indicative of apoptosis.[1]

Conclusion

The N-acyl-4,6-diphenylpyrimidin-2-amine derivatives represent a versatile and potent class of compounds with significant potential for development as anticancer therapeutics. Their ability to target key oncogenic signaling pathways, such as those driven by Aurora kinase A and c-Met, provides a strong rationale for their further investigation. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]

- 3. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of N-(4,6-diphenylpyrimidin-2-yl)butanamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening process for novel N-(4,6-diphenylpyrimidin-2-yl)butanamide analogs. It covers the essential methodologies, data presentation, and experimental protocols relevant to identifying and optimizing lead compounds for drug discovery.

Introduction to this compound and its Analogs

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Pyrimidine derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines a systematic in silico approach to explore the therapeutic potential of its analogs.

The In Silico Screening Workflow

A typical in silico screening cascade for novel drug candidates involves a multi-step process designed to virtually assess the efficacy and safety of a large library of compounds. This workflow allows for the rapid and cost-effective identification of promising candidates for further experimental validation.

Figure 1: A generalized in silico screening workflow for novel drug candidates.

Methodologies and Experimental Protocols

This section details the key experimental protocols employed in the in silico screening of this compound analogs.

Virtual Library Generation

The initial step involves the creation of a diverse virtual library of analogs based on the core scaffold. This is achieved by systematically modifying the butanamide side chain and the diphenyl groups to explore a wide chemical space.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

Protocol:

-

Target Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D conformations of the this compound analogs and assign appropriate charges.

-

Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations.[1] Define the binding site on the target protein and run the simulation to predict the binding poses and calculate the binding affinities.

-

Analysis: Analyze the docking results to identify analogs with the most favorable binding energies and interactions with key residues in the active site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Protocol:

-

Data Set Preparation: Compile a dataset of pyrimidine derivatives with known biological activity against a specific target.[2][3]

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the QSAR model.[2]

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

-

Prediction: Use the validated QSAR model to predict the biological activity of the newly designed this compound analogs.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of the candidate compounds.

Protocol:

-

Input Structures: Prepare the 2D or 3D structures of the lead candidates.

-

Prediction Software: Utilize online platforms such as ADMETlab 2.0 or SwissADME to predict a comprehensive set of ADMET properties.[4][5]

-

Property Analysis: Evaluate key parameters including:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

-

-

Filtering: Filter out compounds with predicted unfavorable ADMET profiles.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrimidine derivatives, a plausible target for this compound analogs could be a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt pathway.

Figure 2: Proposed mechanism of action via inhibition of the PI3K signaling pathway.

Data Presentation

The following tables present hypothetical data from an in silico screening study of this compound analogs.

Table 1: Molecular Docking and QSAR Results for Top 10 Analogs

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) |

| NDB-001 | 4-fluorophenyl | -9.8 | 8.5 |

| NDB-002 | 3,4-dimethoxyphenyl | -9.5 | 8.2 |

| NDB-003 | 4-chlorophenyl | -9.2 | 8.1 |

| NDB-004 | 4-methylphenyl | -9.1 | 7.9 |

| NDB-005 | 4-methoxyphenyl | -8.9 | 7.8 |

| NDB-006 | 3-chlorophenyl | -8.7 | 7.6 |

| NDB-007 | 2,4-difluorophenyl | -8.5 | 7.5 |

| NDB-008 | 4-trifluoromethylphenyl | -8.3 | 7.3 |

| NDB-009 | 3-methoxyphenyl | -8.1 | 7.1 |

| NDB-010 | Phenyl | -7.9 | 6.9 |

Table 2: Predicted ADMET Properties for Top 5 Analogs

| Compound ID | HIA (%) | Caco-2 (nm/s) | PPB (%) | BBB Permeability | hERG Inhibition | Ames Mutagenicity |

| NDB-001 | 92.5 | 25.3 | 95.1 | Low | No | No |

| NDB-002 | 88.7 | 22.1 | 96.8 | Low | No | No |

| NDB-003 | 91.3 | 24.5 | 94.7 | Low | No | No |

| NDB-004 | 93.1 | 26.0 | 93.5 | Low | No | No |

| NDB-005 | 89.9 | 23.2 | 96.2 | Low | No | No |

Conclusion

The in silico screening approach detailed in this guide provides a robust framework for the identification and optimization of novel this compound analogs as potential drug candidates. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The hypothetical data presented herein illustrates the expected outcomes of such a study and highlights the importance of a multi-parameter optimization approach.

References

- 1. mdpi.com [mdpi.com]

- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N-(4,6-diphenylpyrimidin-2-yl)butanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4,6-diphenylpyrimidin-2-yl)butanamide derivatives. This class of compounds, centered around a 4,6-diphenylpyrimidine core, has emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and biological pathways to facilitate further research and development in this area.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is the this compound core. The synthesis of related 2-amino-4,6-diphenylpyrimidine derivatives typically involves the condensation of a chalcone (1,3-diphenyl-2-propen-1-one) with guanidine or a substituted amidine. Subsequent acylation of the 2-amino group with butanoyl chloride or a related activated carboxylic acid derivative yields the final butanamide compounds.

A key synthetic precursor, tert-butyl (2-(4,6-diphenylpyrimidin-2-yl)butan-2-yl)carbamate, can be synthesized by heating tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)carbamate acetate with 1,3-diphenylprop-2-en-1-one in pyridine. This intermediate can then be deprotected and acylated to generate a variety of this compound derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 4,6-diphenylpyrimidine derivatives is significantly influenced by substitutions on the pyrimidine core, the phenyl rings, and the nature of the substituent at the 2-position. While specific SAR data for the butanamide moiety is limited, studies on closely related analogs provide valuable insights.

Substitutions on the Phenyl Rings (Positions 4 and 6)

Research on 4,6-diphenylpyrimidine derivatives as dual inhibitors of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) has revealed key SAR trends. The presence and position of substituents on the two phenyl rings are critical for activity and selectivity.

-

Electron-donating and electron-withdrawing groups: The introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings has been explored. The specific substitution pattern can modulate the inhibitory potency against different enzymes. For instance, in a series of propargyl-containing 4,6-diphenylpyrimidines, a derivative with a 4-fluorophenyl group at the 6-position of the pyrimidine ring displayed potent MAO-A and AChE inhibition.[1]

-

Hydrophobicity and steric factors: The hydrophobic nature of the phenyl rings contributes to binding within the hydrophobic cavities of target enzymes.[1] Steric hindrance introduced by bulky substituents can either enhance or diminish activity depending on the topology of the enzyme's active site.

Substitutions at the 2-Position of the Pyrimidine Ring

The 2-position of the pyrimidine ring is a key vector for introducing diversity and modulating the pharmacological profile of these compounds.

-

Amide Chain Length and Branching: While specific data on this compound is scarce, in related series of 2-amidopyrimidines, the length and branching of the alkyl chain of the amide can influence lipophilicity and conformational flexibility, thereby affecting target engagement. Shorter or longer alkyl chains, as well as the introduction of cyclic moieties, are common strategies to optimize activity.

-

Amine Substituents: In the precursor 2-amino-4,6-diarylpyrimidines, the nature of the amine (primary, secondary) and its substitution pattern are crucial. Acylation to form amides, such as the butanamide, significantly alters the electronic and steric properties at this position, leading to different biological activities.

Quantitative Data

The following table summarizes the inhibitory activities of selected 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, which are potential targets for this class of compounds. This data is derived from studies on structurally related analogs and provides a benchmark for the potential activity of this compound derivatives.[1]

| Compound ID | R1 (Position 4) | R2 (Position 6) | MAO-A IC50 (nM)[1] | AChE IC50 (nM)[1] |

| VB1 | Phenyl | 4-Fluorophenyl | 18.34 ± 0.38 | 30.46 ± 0.23 |

| VB2 | Phenyl | 4-Chlorophenyl | 25.12 ± 0.51 | 42.18 ± 0.35 |

| VB3 | Phenyl | 4-Bromophenyl | 31.67 ± 0.63 | 58.91 ± 0.47 |

| VB8 | 4-Chlorophenyl | 4-Fluorophenyl | 22.81 ± 0.49 | 38.75 ± 0.31 |

Data presented as mean ± SEM.

Potential Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound derivatives may act on various biological targets, including kinases and enzymes involved in neurotransmission. The 4,6-diarylpyrimidine scaffold is a known hinge-binding motif for many kinases. Inhibition of these kinases can impact downstream signaling pathways involved in cell proliferation, survival, and inflammation.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor with a 4,6-diphenylpyrimidine core.

Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine derivative.

Experimental Protocols

General Synthesis of 2-Amino-4,6-diarylpyrimidines

A mixture of a substituted chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide is refluxed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the 2-amino-4,6-diarylpyrimidine.

General Synthesis of this compound

To a solution of 2-amino-4,6-diphenylpyrimidine (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.5 equivalents) is added. The mixture is cooled in an ice bath, and butanoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzyme. The reaction is carried out in a 96-well plate containing the enzyme, the test compound at various concentrations, and a suitable buffer. The reaction is initiated by adding the substrate and a probe that fluoresces in the presence of H2O2 (e.g., Amplex Red) and horseradish peroxidase. The fluorescence is measured over time using a microplate reader. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitory activity can be assessed using a colorimetric method based on Ellman's reagent. The assay is performed in a 96-well plate where the enzyme is pre-incubated with the test compound at different concentrations in a phosphate buffer. The reaction is initiated by the addition of the substrate acetylthiocholine iodide and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of the product is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship is intricately dependent on the substitution patterns on the phenyl rings and the nature of the amide side chain at the 2-position. The available data on related 4,6-diphenylpyrimidine derivatives suggest that these compounds can be potent inhibitors of enzymes such as MAO-A and AChE, and potentially various kinases. Further systematic modifications of the butanamide moiety, coupled with comprehensive biological evaluation, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in this area.

References

A Technical Guide to the Physicochemical Properties of Substituted Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of substituted pyrimidine compounds. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the basis for numerous therapeutic agents due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][3][4]. Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing bioavailability and therapeutic efficacy.

Core Physicochemical Properties

The biological activity and pharmacokinetic profile of pyrimidine derivatives are intrinsically linked to their physicochemical characteristics. Key properties such as solubility, acidity/basicity (pKa), and lipophilicity (logP) govern how these molecules interact with biological systems.

Solubility

Solubility is a critical factor influencing drug absorption and formulation. The parent pyrimidine ring is soluble in water (approx. 41 g/L at 20°C) and also in many organic solvents like alcohols and ether, a versatility that is foundational to its role in synthesis[5]. However, the solubility of substituted pyrimidines can vary dramatically depending on the nature and position of the substituents. Factors such as temperature, pH, and the ionization state of the compound significantly influence its solubility[5]. For instance, many pyrazolo[3,4-d]pyrimidine derivatives, used as anticancer drug scaffolds, exhibit limited aqueous solubility, which can adversely affect their bioavailability[6].

Table 1: Mole Fraction Solubility (x) of Selected Substituted Pyrimidine Derivatives in Methanol at Different Temperatures

| Compound Name | R-Group | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| MDT 1 | -4-OH, 3-OCH3 C6H4 | 0.00342 | 0.00392 | 0.00445 | 0.00501 | 0.00561 |

| MDT 2 | -4-OCH3 C6H4 | 0.00195 | 0.00228 | 0.00264 | 0.00302 | 0.00344 |

| MDT 3 | -4-OH C6H4 | 0.00287 | 0.00331 | 0.00378 | 0.00428 | 0.00482 |

| MDT 4 | -4-Cl C6H4 | 0.00159 | 0.00189 | 0.00222 | 0.00257 | 0.00296 |

| MDT 5 | -3-Cl C6H4 | 0.00251 | 0.00291 | 0.00334 | 0.00380 | 0.00429 |

| MDT 6 | -4-F C6H4 | 0.00244 | 0.00282 | 0.00323 | 0.00367 | 0.00414 |

| MDT 7 | -3-NO2 C6H4 | 0.00185 | 0.00216 | 0.00250 | 0.00287 | 0.00326 |

| MDT 8 | -C6H5 | 0.00228 | 0.00264 | 0.00303 | 0.00345 | 0.00390 |

| MDT 9 | -C4H3O (Furan) | 0.00461 | 0.00527 | 0.00598 | 0.00675 | 0.00758 |

| MDT 10 | -CH=CH, C6H5 | 0.00398 | 0.00456 | 0.00518 | 0.00585 | 0.00657 |

| Data synthesized from a study by Baluja et al.[7]. The general structure is a 4-amino-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile core with different R-groups at position 6. |

As the data indicates, solubility generally increases with temperature[7][8]. The nature of the substituent has a profound effect; for example, the furan-containing derivative (MDT 9) shows the highest solubility, while the p-chloro substituted derivative (MDT 4) shows the lowest[7].

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. This is crucial as only the un-ionized form of a drug can readily pass through biological membranes[9]. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are electron-withdrawing, making the ring π-deficient and decreasing its basicity compared to pyridine[10]. The pKa for the protonated parent pyrimidine is approximately 1.10-1.23[10]. Substituents on the ring can significantly alter these values.

Table 2: Experimental pKa Values for Selected Pyrimidine Derivatives

| Compound | pKa1 (Cation → Neutral) | pKa2 (Neutral → Anion) |

| Pyrimidine | 1.30 | 13.0 |

| 2-Aminopyrimidine | 3.54 | >13 |

| 4-Aminopyrimidine | 5.71 | >13 |

| 5-Aminopyrimidine | 2.70 | >13 |

| 2-Hydroxypyrimidine | 2.24 | 9.17 |

| 4-Hydroxypyrimidine | 2.0 | 8.8 |

| 5-Hydroxypyrimidine | 1.8 | 8.0 |

| 2-Chloropyrimidine | -2.4 | - |

| 5-Bromopyrimidine | -0.19 | - |

| 5-Nitropyrimidine | -1.5 | - |

| Data compiled from computational and literature sources[11]. Note: Hydroxypyrimidines exist predominantly in their tautomeric pyrimidone forms. |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins. The logP value is a critical component of drug-likeness assessments, such as Lipinski's Rule of Five[12][13]. The parent pyrimidine has a logP of -0.40, indicating its hydrophilic nature[14].

Table 3: Calculated logP (clogP) for Selected Pyrimidine Derivatives

| Compound ID | R1 | R2 | clogP |

| 2a | -H | Phenyl | 3.64 |

| 2b | -H | 4-Chlorophenyl | 4.34 |

| 2c | -H | 4-Nitrophenyl | 3.53 |

| 2d | -H | 2-Thienyl | 3.20 |

| 2e | -CH3 | Phenyl | 4.17 |

| Data from a study on novel pyrimidine derivatives as antioxidant and anticancer agents[12]. The core structure is a substituted dihydropyrimidinethione. |

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is essential. Standardized protocols ensure data reliability and comparability.

Synthesis of Substituted Pyrimidines

A common and versatile method for synthesizing substituted pyrimidines is the Biginelli reaction , a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea[10].

General Protocol (Example):

-

Reactant Mixture: An equimolar mixture of an appropriate aldehyde, a β-dicarbonyl compound, and an amidine (or urea/thiourea) is prepared in a suitable solvent, such as ethanol or DMF[15][16].

-

Catalysis: A catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine) is added to the mixture[15][17].

-

Reaction: The mixture is refluxed for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC)[15][16].

-

Isolation and Purification: After cooling, the precipitated product is filtered, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol, DCM/MeOH) is performed to obtain the pure compound[15].

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry[7][8][16].

Determination of Solubility

The gravimetric method is a standard technique for measuring solubility[7][18].

Protocol:

-

An excess amount of the pyrimidine compound is added to a known mass of the solvent (e.g., methanol, water) in an equilibrium cell.

-

The solution is continuously stirred at a constant, controlled temperature for a sufficient time (e.g., 3-5 hours) to ensure equilibrium is reached[7].

-

Stirring is stopped, and the solution is allowed to stand for several hours to permit the undissolved solid to settle.

-

A known volume of the clear, saturated supernatant is carefully withdrawn, weighed, and then evaporated to dryness.

-

The mass of the residual solid (the solute) is measured. The solubility is then calculated based on the mass of the solute and the mass of the solvent used[7].

Determination of Lipophilicity (logP)

The shake-flask method is a classic and reliable technique for the experimental determination of logP[19][20].

Protocol:

-

The pyrimidine compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a flask.

-

The flask is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase (n-octanol and aqueous) is determined, typically using UV-Vis spectroscopy or HPLC[21].

-